3,7-Dimethylocta-2,6-dien-1-yl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, commonly known as geranyl ferulate, is a naturally occurring compound formed through the esterification of geraniol and ferulic acid. This compound has garnered attention due to its antioxidant, anti-inflammatory, and anticancer properties, making it a versatile agent in various scientific fields. It is particularly noted for its potential applications in chemistry, biology, and medicine, as well as its relevance in industrial formulations.
Geranyl ferulate is classified under the category of esters, specifically as a phenolic ester derived from the combination of geraniol (a monoterpene alcohol) and ferulic acid (a hydroxycinnamic acid). Its molecular formula is , and it has a molecular weight of 330.4 g/mol. The compound can be found in various natural sources, including certain plants where both geraniol and ferulic acid are present.
The synthesis of geranyl ferulate predominantly involves the esterification reaction between geraniol and ferulic acid. This process can be executed through several methods:
Geranyl ferulate exhibits a complex molecular structure characterized by:
Property | Data |
---|---|
Molecular Formula | C20H26O4 |
Molecular Weight | 330.4 g/mol |
IUPAC Name | 3,7-dimethylocta-2,6-dienyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI | InChI=1S/C20H26O4/c1-15(2)... |
InChI Key | KSRDJVKWHDQVBQ-UHFFFAOYSA-N |
Canonical SMILES | CC(=CCCC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)OC)C)C |
Geranyl ferulate is involved in various chemical reactions, including:
These reactions are significant for modifying the compound's properties and enhancing its biological activities. The major products formed from these reactions include various oxidized and reduced derivatives with unique chemical behaviors.
The mechanism of action of geranyl ferulate primarily revolves around its antioxidant and anti-inflammatory capabilities. It acts by:
Research indicates that it may also induce apoptosis in cancer cells by inhibiting nitric oxide production.
Geranyl ferulate is typically a yellowish oil with a pleasant aroma, which is characteristic of many terpenoid compounds.
Geranyl ferulate has diverse applications across various fields:
CAS No.: 10248-74-5
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3
CAS No.: 51749-36-1